2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a tetrazole ring, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Carbamothioyl Group: The tetrazole derivative is then reacted with a suitable isothiocyanate to introduce the carbamothioyl group.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 2-methoxybenzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The carbamothioyl group can also interact with thiol groups in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2H-tetrazol-5-yl)benzamide
- 3,5-dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Uniqueness
2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is unique due to the presence of the propyl group on the tetrazole ring, which can influence its binding affinity and specificity towards biological targets. Additionally, the combination of the methoxy group and the carbamothioyl group provides a distinct chemical profile that can be exploited for various applications.
Properties
CAS No. |
578744-93-1 |
---|---|
Molecular Formula |
C13H16N6O2S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-methoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H16N6O2S/c1-3-8-19-17-12(16-18-19)15-13(22)14-11(20)9-6-4-5-7-10(9)21-2/h4-7H,3,8H2,1-2H3,(H2,14,15,17,20,22) |
InChI Key |
VSOFBFIPORJNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CC=C2OC |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.